

Functionalization of the 1H-indazole Nitrogen Position: A Regioselectivity Handbook

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Compound of Interest

Compound Name: 5-(Methoxymethyl)-7-methyl-1H-indazole

CAS No.: 93359-90-1

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Introduction: The Tautomeric Challenge

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is found in numerous FDA-approved drugs (e.g., Axitinib, Pazopanib) and clinical candidates targeting kinases, ion channels, and GPCRs.

However, the functionalization of the indazole nitrogen presents a classic regioselectivity problem.^[1] The molecule exists in a tautomeric equilibrium between the 1H-indazole (benzenoid, thermodynamically favored) and 2H-indazole (quinonoid) forms.^[2]

- **Thermodynamic Preference:** The 1H-tautomer is more stable by approximately 4.5 kcal/mol due to the preservation of aromaticity in the benzene ring.
- **The Ambident Anion:** Upon deprotonation, the resulting indazolyl anion delocalizes charge across N1 and N2. While N1-alkylation restores the fully aromatic benzenoid system, N2-alkylation results in a higher-energy quinonoid species.

Consequently, N1-functionalization is the default outcome under thermodynamic control. Accessing the N2-position requires kinetic control, specific steric manipulation, or alternative mechanisms like the Mitsunobu reaction.

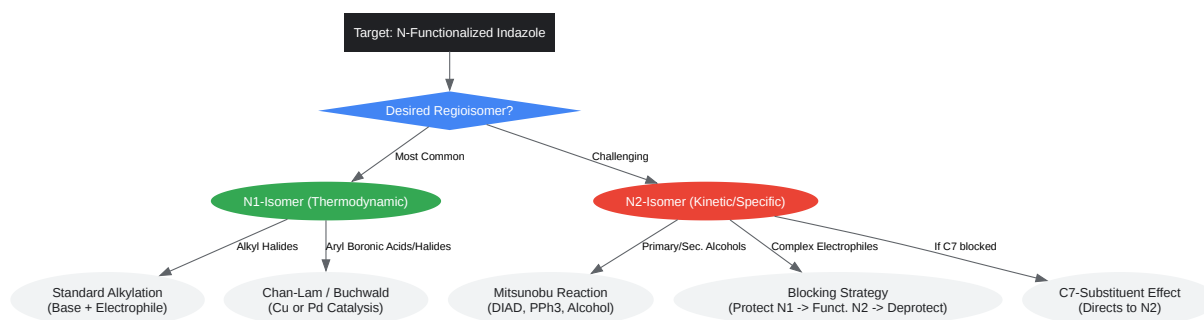
Mechanistic Drivers of Selectivity

To control the reaction, one must understand the electronic and steric landscape.

Electronic Factors (The Hard/Soft Acid-Base Theory)

- N1-Attack (Thermodynamic): Favored by conditions that allow equilibration (high temperature, reversible steps) and ionic mechanisms (with dissociated ion pairs).
- N2-Attack (Kinetic): Often favored by:
 - Steric Bulk at C7: Substituents at C7 destabilize N1-substitution.
 - Neutral Nucleophiles: Reactions proceeding through the neutral 1H-indazole (where N2 has the available lone pair) rather than the anion often favor N2.
 - Solvent Effects: Non-polar solvents that promote tight ion pairing can sometimes shift selectivity, though this is substrate-dependent.

Visualization: The Regioselectivity Decision Tree



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Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on the desired regioisomer.

Application Notes & Protocols

Application Note A: N1-Selective Alkylation (Thermodynamic Control)

Principle: Using a strong base in a polar aprotic solvent generates the "free" indazolyl anion. The reaction is driven to the thermodynamically stable N1-product.^{[1][3]} Selectivity: Typically >10:1 (N1:N2).

Protocol 1: Standard N1-Alkylation

- Substrate: 1H-Indazole (1.0 equiv)
- Reagents:

(2.0 equiv) or NaH (1.2 equiv).

- Solvent: DMF or Acetonitrile.
- Electrophile: Alkyl Halide (1.1 equiv).

Step-by-Step:

- Dissolution: Dissolve 1H-indazole (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).
- Deprotonation: Add (2.0 mmol). Stir at RT for 30 min.^[4] (If using NaH, cool to 0°C, add NaH, stir 30 min, then warm to RT).
- Addition: Add the alkyl halide (1.1 mmol) dropwise.
- Reaction: Stir at RT (or 60°C for unreactive halides) for 2–16 h. Monitor by LCMS.
- Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over .
- Purification: Flash chromatography (Hexane/EtOAc). N1 isomer usually elutes after N2 (N2 is less polar on silica in many systems, but this varies; rely on NOE or HMBC for assignment).

Application Note B: N2-Selective Alkylation (The Mitsunobu Approach)

Principle: The Mitsunobu reaction utilizes the neutral 1H-indazole. In the neutral form, the hydrogen is on N1, making the lone pair on N2 the most accessible nucleophilic site for the activated phosphonium intermediate. Selectivity: Typically favors N2 (ratios from 2:1 to >10:1 depending on sterics).

Protocol 2: Mitsunobu N2-Alkylation^{[4][5]}

- Substrate: 1H-Indazole (1.0 equiv).
- Reagents:

(1.5 equiv), DIAD or DEAD (1.5 equiv).

- Reactant: Primary or Secondary Alcohol (1.2 equiv).
- Solvent: Anhydrous THF or Toluene.

Step-by-Step:

- Preparation: Dissolve 1H-indazole (1.0 mmol), alcohol (1.2 mmol), and (1.5 mmol) in anhydrous THF (10 mL) under .
- Cooling: Cool the solution to 0°C.
- Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes. Exothermic.
- Reaction: Allow to warm to RT and stir for 12–24 h.
- Workup: Concentrate in vacuo.
- Purification: The major challenge is separating Triphenylphosphine oxide (TPPO). Use a non-polar solvent triturating step or careful chromatography.
 - Tip: The N2-isomer is often the major product. Confirm regiochemistry using 2D NMR (HMBC: N1-alkyl correlates to C7a; N2-alkyl correlates to C3 and C7a differently).

Application Note C: N-Arylation (Chan-Lam Coupling)

Principle: Copper-catalyzed oxidative coupling with aryl boronic acids.^{[6][7]} While often N1-selective for unsubstituted indazoles, this method is milder than Buchwald-Hartwig and tolerates air/moisture better. Selectivity: Generally N1-selective for simple indazoles.

Protocol 3: Chan-Lam N1-Arylation

- Substrate: 1H-Indazole (1.0 equiv).
- Reagent: Aryl Boronic Acid (1.5 equiv).

- Catalyst:

(0.1 – 1.0 equiv).
- Base: Pyridine (2.0 equiv) or

.
- Solvent: DCM or DCE (open to air).

Step-by-Step:

- Mix: In a flask open to air, combine Indazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

(0.2 mmol, 20 mol%).
- Solvent/Base: Add DCM (10 mL) and Pyridine (2.0 mmol).
- Reaction: Stir vigorously at RT open to the atmosphere (drying tube recommended to keep
out excess moisture while allowing

). Reaction time: 16–48 h.
- Workup: Filter through a celite pad to remove copper salts. Wash with dilute

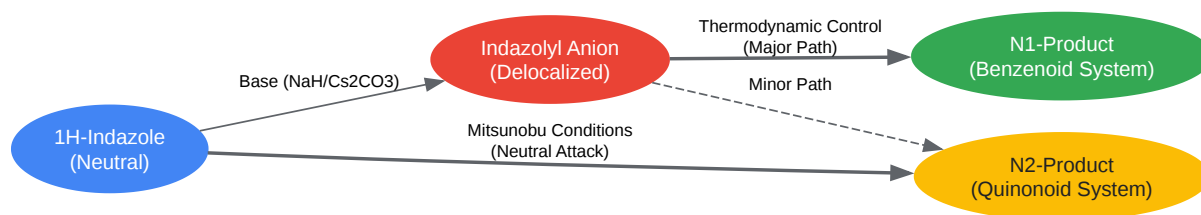
(to remove residual Cu) and brine.
- Purification: Silica gel chromatography.

Summary of Regioselectivity Data

| Method | Reagents | Major Isomer | Mechanism | Notes |
|------------------|----------------------|--------------|---------------------|---|
| Basic Alkylation | NaH / Alkyl Halide | N1 | Ionic () | Thermodynamic control. |
| Mitsunobu | / DIAD / ROH | N2 | Neutral Nucleophile | Kinetic control. Best for N2 access. |
| Chan-Lam | / | N1 | Oxidative Coupling | Mild. N1 favored for unsubstituted indazoles. |
| Buchwald | Pd-Cat / Ar-X / Base | N1 | Cross-Coupling | High yields, strictly N1 for simple substrates. |
| Acylation | AcCl / Base | N1 | Acylation | Unstable; N1-acyl can rearrange or hydrolyze. |

Visualizing the Mechanism

The following diagram illustrates the divergence in pathways between the anionic (N1) and neutral (N2) mechanisms.



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Figure 2: Mechanistic divergence. Base-mediated pathways go through the anion to N1; Mitsunobu utilizes the neutral species to access N2.

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